Cas no 244261-12-9 (1,2-Bis(trifluoromethyl)-4,5-dimethoxybenzene)
1,2-Bis(trifluoromethyl)-4,5-dimethoxybenzene Chemical and Physical Properties
Names and Identifiers
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- 1,2-Bis(trifluoromethyl)-4,5-dimethoxybenzene
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- Inchi: 1S/C10H8F6O2/c1-17-7-3-5(9(11,12)13)6(10(14,15)16)4-8(7)18-2/h3-4H,1-2H3
- InChI Key: IMGIWJQSBZREMI-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C(=CC=1C(F)(F)F)OC)OC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 247
- XLogP3: 3.6
- Topological Polar Surface Area: 18.5
1,2-Bis(trifluoromethyl)-4,5-dimethoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015001551-1g |
1,2-Bis(trifluoromethyl)-4,5-dimethoxybenzene |
244261-12-9 | 97% | 1g |
$1504.90 | 2023-09-02 |
1,2-Bis(trifluoromethyl)-4,5-dimethoxybenzene Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 1,2-Bis(trifluoromethyl)-4,5-dimethoxybenzene
Comprehensive Introduction to 1,2-Bis(trifluoromethyl)-4,5-dimethoxybenzene (CAS No. 244261-12-9)
1,2-Bis(trifluoromethyl)-4,5-dimethoxybenzene (CAS No. 244261-12-9) is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and advanced material science. This compound, characterized by its unique trifluoromethyl and dimethoxy functional groups, exhibits remarkable chemical stability and reactivity, making it a valuable intermediate in synthetic chemistry. Researchers and industry professionals are increasingly exploring its potential applications, particularly in the development of novel fluorinated compounds and electron-deficient aromatic systems.
The growing interest in 1,2-Bis(trifluoromethyl)-4,5-dimethoxybenzene is driven by its versatile properties, which align with current trends in sustainable chemistry and green synthesis. With the rise of environmentally friendly manufacturing processes, this compound's ability to participate in selective C-H activation and cross-coupling reactions has positioned it as a key player in the design of high-performance materials. Additionally, its lipophilicity and electron-withdrawing characteristics make it a promising candidate for drug discovery and catalysis.
One of the most frequently asked questions about CAS No. 244261-12-9 revolves around its synthesis and scalability. Recent advancements in flow chemistry and microwave-assisted synthesis have enabled more efficient production methods, reducing waste and improving yields. This aligns with the broader industry shift toward process intensification and atom economy, which are critical for meeting regulatory and environmental standards. Furthermore, the compound's compatibility with biocatalysis and photoredox catalysis has opened new avenues for its use in asymmetric synthesis.
In the context of material science, 1,2-Bis(trifluoromethyl)-4,5-dimethoxybenzene has shown potential in the development of organic electronics and liquid crystals. Its π-conjugated system and electron-deficient nature contribute to enhanced charge transport properties, making it suitable for applications in OLEDs and photovoltaic devices. As the demand for energy-efficient technologies grows, this compound is poised to play a pivotal role in next-generation optoelectronic materials.
Another area of interest is the compound's role in medicinal chemistry. The trifluoromethyl groups in 1,2-Bis(trifluoromethyl)-4,5-dimethoxybenzene are known to improve metabolic stability and bioavailability, which are critical factors in drug design. Recent studies have explored its incorporation into kinase inhibitors and antiviral agents, highlighting its potential in addressing unmet medical needs. The compound's ability to modulate protein-ligand interactions further underscores its relevance in targeted therapy development.
From a commercial perspective, the global market for fluorinated aromatic compounds like 1,2-Bis(trifluoromethyl)-4,5-dimethoxybenzene is expanding rapidly, driven by demand from the pharmaceutical and agrochemical sectors. Companies are investing in custom synthesis and contract manufacturing to meet the needs of researchers and developers. This trend is reflected in the increasing number of patents and publications related to the compound, signaling its growing importance in industrial applications.
In summary, 1,2-Bis(trifluoromethyl)-4,5-dimethoxybenzene (CAS No. 244261-12-9) is a multifaceted compound with broad applicability across multiple scientific disciplines. Its unique chemical properties, combined with advancements in synthesis and catalysis, make it a valuable asset in the pursuit of innovative solutions for sustainable development and high-tech industries. As research continues to uncover new possibilities, this compound is expected to remain at the forefront of chemical innovation.
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